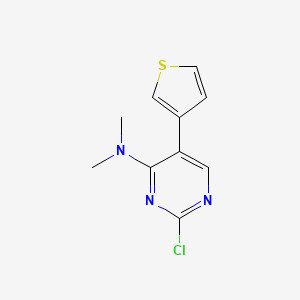

2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine

Description

2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a thiophene substituent at the 5-position, a chlorine atom at the 2-position, and dimethylamine at the 4-position. Its molecular formula is C₈H₉ClN₄, with a molar mass of 196.64 g/mol . The compound is typically stored at 2–8°C to maintain stability. The thiophene moiety enhances π-π stacking interactions in biological systems, while the chlorine atom and dimethylamine group influence electronic properties and solubility .

Properties

CAS No. |

823796-58-3 |

|---|---|

Molecular Formula |

C10H10ClN3S |

Molecular Weight |

239.73 g/mol |

IUPAC Name |

2-chloro-N,N-dimethyl-5-thiophen-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10ClN3S/c1-14(2)9-8(5-12-10(11)13-9)7-3-4-15-6-7/h3-6H,1-2H3 |

InChI Key |

HRXFLYYFYPGSMI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CSC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (80-100°C).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature to 50°C).

Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

Major Products Formed

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

The compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents. For instance, modifications to the pyrimidine structure can enhance biological activity against specific targets in cancer cells or viral pathogens.

Case Study: Antiviral Compounds

Research has identified that derivatives of 2-chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine exhibit significant antiviral properties. A study published in Journal of Medicinal Chemistry reported that certain modifications increased efficacy against RNA viruses by inhibiting viral replication mechanisms.

Biological Pathway Probes

this compound is employed as a probe in biological research to study pathways involving pyrimidine and thiophene derivatives. This allows researchers to explore enzyme interactions and cellular signaling mechanisms.

Case Study: Enzyme Inhibition

A notable case involved the use of this compound to inhibit specific kinases involved in cell proliferation. The research indicated that it could effectively disrupt signaling pathways critical for cancer cell growth, leading to apoptosis .

Industrial Applications

Specialty Chemicals Production

The compound is also applied in the synthesis of specialty chemicals and intermediates for various industrial processes. Its versatility allows for the production of compounds used in agrochemicals and pharmaceuticals.

Industrial Synthesis Techniques

The synthesis typically involves reactions such as substitution and oxidation:

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine can be replaced by amines or thiols. |

| Oxidation | Thiophene can be oxidized to sulfoxides or sulfones. |

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with modifications at the 2-, 4-, and 5-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Key Observations :

In contrast, pyridine (e.g., compound 2 in Table 1) or pyrazole (e.g., compound 5) substituents increase solubility and hydrogen-bonding capacity . Chlorine atoms at the 2-position (common in all compounds) contribute to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing reactivity .

Structural Rigidity and Stability: Compounds with cyclobutylamino or trifluoromethylphenyl groups (e.g., compounds 3 and 4) exhibit enhanced thermal stability and conformational rigidity, critical for prolonged biological activity . Crystal packing in fluorophenyl-substituted derivatives (e.g., compound 6) is governed by weak C–H⋯O bonds, which may affect bioavailability .

Synthetic Accessibility :

Biological Activity

2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine (CAS No. 823796-58-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom, a dimethylamino group, and a thiophene ring. Its molecular formula is with a molecular weight of approximately 239.73 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| CAS Number | 823796-58-3 |

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 239.73 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-5-thiophen-3-ylpyrimidin-4-amine |

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction between 2-chloro-4,6-dimethoxypyrimidine and thiophene-3-boronic acid in the presence of a palladium catalyst. The reaction conditions include the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent, followed by heating to facilitate product formation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrimidine compounds, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Research indicates that it can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs, demonstrating its therapeutic potential in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular signaling pathways, thus affecting processes such as cell proliferation and apoptosis. This interaction is critical for its antimicrobial and anti-inflammatory effects .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound, revealing significant activity against biofilm formation by S. aureus. The compound demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy .

- Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited anti-inflammatory effects comparable to indomethacin. The results indicated that it significantly reduced edema formation, supporting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine, and how can intermediates be characterized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions involving chloropyrimidine precursors and thiophene derivatives. For example, highlights the use of 2-amino-thiophene-3-carbohydrazide intermediates in pyrimidine synthesis. Characterization of intermediates (e.g., hydrazides, pyrazole derivatives) should involve 1H/13C NMR, X-ray crystallography, and mass spectrometry to confirm regiochemistry and purity. Monitoring reaction progress via HPLC or TLC with UV visualization is critical for optimizing yields .

Q. How can structural ambiguities in the pyrimidine-thiophene core be resolved?

- Methodological Answer: X-ray crystallography is essential for resolving conformational ambiguities, such as dihedral angles between the pyrimidine ring and substituents (e.g., thiophene or aryl groups). demonstrates that intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) stabilize the crystal lattice, providing insights into steric and electronic effects. Computational tools (e.g., density functional theory) can complement experimental data to predict torsional strain .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer: High-resolution LC-MS or derivatization-based assays (e.g., using CNBF as a derivatizing agent for amines, as in ) enhance sensitivity for detecting impurities. GC-MS is recommended for volatile byproducts, while elemental analysis validates stoichiometric purity .

Advanced Research Questions

Q. How can experimental design principles optimize reaction conditions for scale-up?

- Methodological Answer: Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). emphasizes factorial designs or response surface methodologies to minimize trial-and-error approaches. For example, varying equivalents of dimethylamine in the substitution step could be modeled to maximize yield while minimizing side reactions (e.g., dechlorination) .

Q. What computational strategies predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can map reaction pathways and transition states. highlights ICReDD’s approach using reaction path searches to predict substituent effects (e.g., electron-withdrawing groups on pyrimidine altering nucleophilic attack sites). Molecular docking may further elucidate bioactivity correlations .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be interpreted?

- Methodological Answer: Cross-validate assays using orthogonal methods (e.g., MIC tests vs. cell viability assays). and suggest structural modifications (e.g., replacing chloro with methoxy groups) to decouple bioactivity from toxicity. Meta-analyses of SAR databases can identify confounding factors (e.g., solubility, metabolic stability) .

Q. What hybrid separation techniques improve purification of polar derivatives?

- Methodological Answer: Combine flash chromatography (silica gel, gradient elution) with membrane separation technologies (e.g., nanofiltration for solvent exchange). classifies membrane engineering as a key area for isolating thermally labile intermediates. Solvent-resistant membranes can reduce degradation during high-throughput workflows .

Q. How do electronic effects of the thiophene moiety influence spectroscopic properties?

- Methodological Answer: UV-Vis and fluorescence spectroscopy paired with TD-DFT calculations can correlate π→π* transitions with electron density distribution. notes that trifluoromethyl or chloro substituents on pyridines alter extinction coefficients; similar principles apply to thiophene-pyrimidine systems. Solvatochromic studies further quantify polarity-driven shifts .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to troubleshoot?

- Methodological Answer: Replicate protocols using controlled atmosphere techniques (e.g., Schlenk lines for moisture-sensitive steps). underscores data integrity tools (e.g., ELNs with version control) to track variables like reagent lot variability or moisture content. Cross-reference with HPLC purity data to distinguish synthetic inefficiency from characterization errors .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.